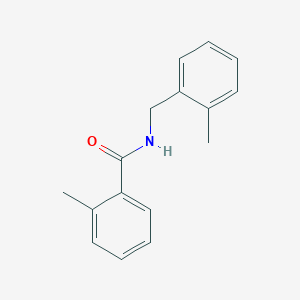![molecular formula C20H21NO3 B5776523 (2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5776523.png)
(2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine, also known as 2C-H-Nap, is a chemical compound that belongs to the class of phenethylamines. It was first synthesized in 1970 by Alexander Shulgin, a renowned American pharmacologist and chemist. The compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学的研究の応用
(2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions.
作用機序
The exact mechanism of action of (2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of various neurotransmitter systems, including dopamine, norepinephrine, and glutamate, among others.
Biochemical and Physiological Effects:
(2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine has been shown to have a range of biochemical and physiological effects. It has been reported to induce changes in mood, perception, and cognition, as well as alterations in sensory processing and motor function. The compound has also been shown to have neuroprotective effects, which may have potential applications in the treatment of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of (2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine is its high affinity for the serotonin 5-HT2A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using this compound in lab experiments is its potential for toxicity, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on (2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine. One area of interest is the development of new compounds that have similar or improved properties, such as increased potency or decreased toxicity. Another area of interest is the investigation of the compound's potential therapeutic applications in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of (2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine and its effects on various neurotransmitter systems.
合成法
The synthesis of (2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine involves the reaction of 2,5-dimethoxyphenylacetonitrile with 2-methoxy-1-naphthaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various chromatographic techniques to obtain the final compound. The synthesis method is relatively straightforward and can be carried out in a standard laboratory setting.
特性
IUPAC Name |
2,5-dimethoxy-N-[(2-methoxynaphthalen-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-22-15-9-11-20(24-3)18(12-15)21-13-17-16-7-5-4-6-14(16)8-10-19(17)23-2/h4-12,21H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQKJEJGILYHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NCC2=C(C=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-[(2-methoxynaphthalen-1-yl)methyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5776456.png)

![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5776462.png)
![2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5776477.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B5776498.png)


![N-{[(3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5776513.png)


